

Application Notes and Protocols for Quisinostat in a Mouse Xenograft Model

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For Researchers, Scientists, and Drug Development Professionals

Quisinostat (JNJ-26481585) is a potent, second-generation, orally bioavailable hydroxamic acid-based inhibitor of class I and II histone deacetylases (HDACs).[1][2] It has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, making it a compound of interest for cancer research and drug development.[3] These application notes provide a comprehensive overview and detailed protocols for the use of Quisinostat in mouse xenograft models.

Mechanism of Action

Quisinostat exerts its anti-cancer effects by inhibiting HDAC enzymes, leading to the accumulation of acetylated histones.[1] This results in a more open chromatin structure, altering gene expression to induce cell cycle arrest, apoptosis, and inhibit tumor growth.[1][4] Key signaling pathways implicated in Quisinostat's mechanism of action include the PI3K/AKT/p21 and JNK/c-jun/caspase-3 pathways.[5][6] It is a potent inhibitor of HDAC1, HDAC2, HDAC4, HDAC10, and HDAC11 with IC50 values in the nanomolar range.[7]

Data Presentation: In Vivo Efficacy of Quisinostat

The following tables summarize quantitative data from various preclinical studies of Quisinostat in mouse xenograft models.



Tumor Type	Cell Line	Mouse Strain	Quisinos tat Dose	Administ ration Route	Treatme nt Schedul e	Observe d Efficacy	Referen ce
Solid Tumors (various)	PPTP Panel	Not Specified	5 mg/kg	Intraperit oneal (IP)	Daily for 21 days	Retarded growth in the majority of xenograft s.[8]	[8]
Acute Lymphob lastic Leukemi a (ALL)	PPTP Panel	Not Specified	2.5 mg/kg	Intraperit oneal (IP)	Daily for 21 days	Induced complete response s in some models.	[8]
Hepatoce Ilular Carcinom a (HCC)	HepG2	Nude mice (BALB/c)	2 mg/kg	Not Specified	Daily for 15 days	Significa nt inhibition of tumor growth.	[9]
Hepatoce Ilular Carcinom a (HCC)	HCCLM3	Immunod eficient mice	10 mg/kg	Intraperit oneal (IP)	5 times per week for 4 weeks	Remarka ble antitumor activity. [5]	[5]



Glioblast oma (GBM)	Patient- derived xenograft	Athymic nude mice	10 mg/kg	Intraperit oneal (IP)	Monday, Wednesd ay, Friday	Extended survival when combine d with radiation.	[10]
Colon Carcinom a	HCT116	NMRI nude mice	10 mg/kg	Intraperit oneal (IP)	Once daily for 14 days	Strongly inhibited tumor growth.	[11]
Ovarian Cancer	A2780	Not Specified	10 mg/kg (MTD)	Intraperit oneal (IP)	For 3 days	Predicted tumor growth inhibition. [12]	[12]
Small Cell Carcinom a of the Ovary, Hypercal cemic Type (SCCOH T)	BIN67	Not Specified	10 or 20 mg/kg	Not Specified	Not Specified	Suppress ed tumor growth.	[13]

Experimental Protocols Animal Model and Husbandry

 Animal Strain: Athymic nude mice or other immunodeficient strains (e.g., NOD/SCID) are commonly used to prevent graft rejection.[9][10]



- Age and Weight: Mice are typically 4-6 weeks old and weigh 18-22 grams at the start of the experiment.
- Housing: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle.[8] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]

Tumor Cell Implantation

- Cell Culture: Tumor cells are cultured under standard conditions. Prior to implantation, cells are harvested during the logarithmic growth phase.
- Subcutaneous Xenograft Model:
 - Resuspend tumor cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
 - Inject a specific number of cells (typically 1 x 10⁶ to 10 x 10⁶) subcutaneously into the flank of the mouse.
 - Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[9]
 - Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

Quisinostat Formulation and Administration

- Formulation: Quisinostat can be formulated for intraperitoneal (IP) or oral (PO) administration. A common formulation for IP injection is:
 - 10% hydroxypropyl-β-cyclodextrin[8]
 - 25 mg/mL mannitol in sterile water for injection[8]
 - Alternatively, for some applications, Quisinostat can be dissolved in DMSO and then diluted in corn oil or a mixture of PEG300, Tween80, and water.[7]
 - It is crucial to prepare the formulation fresh before each administration.



Administration:

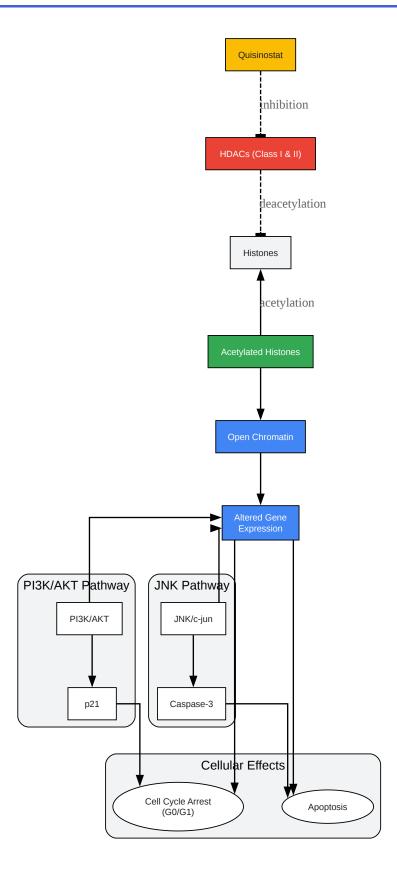
- Intraperitoneal (IP) Injection: Administer the prepared Quisinostat solution using a sterile syringe and needle. The volume should be adjusted based on the mouse's body weight.
- Oral Gavage (PO): For oral administration, use a suitable gavage needle to deliver the formulation directly into the stomach.

Monitoring and Endpoints

- Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week.
- Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.[5]
- Clinical Observations: Observe the animals daily for any signs of distress or adverse effects.
- Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined size, or when the animals show signs of significant morbidity. Euthanasia should be performed according to approved institutional protocols.
- Tissue Collection: At the end of the study, tumors and other relevant tissues can be excised, weighed, and processed for further analysis (e.g., histopathology, Western blotting, or pharmacokinetic studies).[8][9]

Visualizations Signaling Pathway of Quisinostat



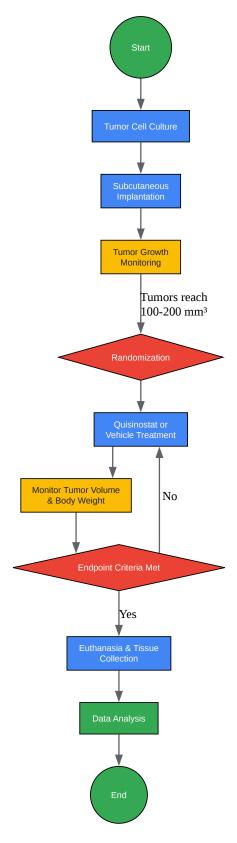


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Caption: Quisinostat inhibits HDACs, leading to altered gene expression and anti-tumor effects.



Experimental Workflow for a Mouse Xenograft Study



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Caption: A typical workflow for evaluating Quisinostat efficacy in a mouse xenograft model.

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